molecular formula C7H15N3O B10839732 3-(2-Amino-ethyl)-5-imino-[1,4]oxazepane

3-(2-Amino-ethyl)-5-imino-[1,4]oxazepane

Cat. No.: B10839732
M. Wt: 157.21 g/mol
InChI Key: ZPHRNAHMHZVACD-UHFFFAOYSA-N
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Description

3-(2-Amino-ethyl)-5-imino-[1,4]oxazepane is a derivative of the 1,4-oxazepane heterocyclic scaffold, which is characterized by a seven-membered ring containing one oxygen and one nitrogen atom. This compound features an amino-ethyl substituent at position 3 and an imino group at position 5 (Figure 1). The 1,4-oxazepane core is pharmacologically significant, with reported applications as anticonvulsants, antifungal agents, and modulators of inflammatory and respiratory diseases .

The synthesis of 1,4-oxazepane derivatives often involves cyclization strategies using precursors like N-propargylamines or diethanolamine, though yields can vary significantly (46–70%) depending on substituents and reaction conditions . For example, 3-(4-Bromophenyl)-1,4-oxazepane was synthesized in 69% yield via a streamlined route , while unsubstituted 1,4-oxazepane derivatives showed lower yields (46–52%) due to competing side reactions .

Biological studies highlight this compound as a moderate inhibitor of inducible nitric oxide synthase (iNOS), with an IC50 of 6,660 nM . Its activity is attributed to the imino group and ethylamine side chain, which may interact with enzymatic active sites. However, its potency is notably lower than other analogs, underscoring the impact of structural modifications on efficacy.

Properties

Molecular Formula

C7H15N3O

Molecular Weight

157.21 g/mol

IUPAC Name

3-(2-aminoethyl)-2,3,6,7-tetrahydro-1,4-oxazepin-5-amine

InChI

InChI=1S/C7H15N3O/c8-3-1-6-5-11-4-2-7(9)10-6/h6H,1-5,8H2,(H2,9,10)

InChI Key

ZPHRNAHMHZVACD-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N=C1N)CCN

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their NOS Inhibition Profiles

Compound Name Core Structure Substituents iNOS IC50 (nM) Reference
3-(2-Amino-ethyl)-5-imino-[1,4]oxazepane 1,4-Oxazepane 3-(2-Aminoethyl), 5-imino 6,660
3-(2-Nitro-ethyl)-[1,4]oxazepan-5-ylideneamine 1,4-Oxazepane 3-(2-Nitroethyl), 5-imino 979
3-Butyl-[1,4]thiazepan-5-ylideneamine 1,4-Thiazepane 3-Butyl, 5-imino 500
3-Ethyl-[1,4]thiazepan-5-ylideneamine 1,4-Thiazepane 3-Ethyl, 5-imino 310
3-Isobutyl-[1,4]diazepan-5-ylideneamine 1,4-Diazepane 3-Isobutyl, 5-imino 320

Key Observations:

Core Heteroatom Replacement: Replacing the oxygen atom in 1,4-oxazepane with sulfur (1,4-thiazepane) significantly enhances iNOS inhibition. For example, 3-ethyl-1,4-thiazepane (IC50 = 310 nM) is ~21-fold more potent than the oxazepane analog . This suggests sulfur’s stronger electron-withdrawing effects improve binding affinity.

Substituent Effects: The nitroethyl group in 3-(2-nitro-ethyl)-oxazepane (IC50 = 979 nM) improves potency over the aminoethyl variant (IC50 = 6,660 nM), likely due to enhanced electrophilicity or hydrogen-bonding interactions .

Ring Size and Flexibility : 1,4-Diazepane analogs (7-membered ring with two nitrogens) show intermediate activity, indicating that nitrogen count and ring conformation influence target engagement .

Table 2: Pharmacological Profiles of 1,4-Oxazepane Derivatives and Related Scaffolds

Compound Class Example Compound Biological Activity Mechanism/Application Reference
1,4-Oxazepane Viloxazine (morpholine analog) Antidepressant, anticonvulsant Norepinephrine reuptake inhibition
1,4-Thiazepane K145 (thiazolidine derivative) Antitumor, SphK2 inhibition S1P pathway modulation
1,4-Diazepane Diazepam Anxiolytic, muscle relaxant GABAA receptor modulation N/A
2-Imino-1,3-thiazolidine Compound 25 iNOS inhibition (IC50 = 0.19 µM) Competitive active-site binding

Key Observations:

Diverse Mechanisms: While this compound targets iNOS, other 1,4-oxazepane derivatives like viloxazine act on neurotransmitter systems, demonstrating scaffold versatility .

Potency Gaps: Thiazolidine-2,4-dione derivatives (e.g., K145) exhibit superior antitumor activity (IC50 < 1 µM in U937 cells) compared to oxazepane-based NOS inhibitors, likely due to optimized lipophilicity and target specificity .

Clinical Relevance : The 1,4-thiazepane and diazepane cores are privileged structures in drug discovery, with proven clinical success (e.g., diazepam), whereas oxazepane derivatives remain understudied despite their synthetic accessibility .

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